molecular formula C6H6ClNO B572612 6-Chloro-3-methylpyridin-2(1H)-one CAS No. 1261576-82-2

6-Chloro-3-methylpyridin-2(1H)-one

Cat. No. B572612
M. Wt: 143.57
InChI Key: ZUOBGUJWZCQOCS-UHFFFAOYSA-N
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Description

6-Chloro-3-methylpyridin-2(1H)-one, also known as 6-chloro-3-methylpyridine-2-one, is an organic compound belonging to the class of pyridinones. It is a colorless solid with a molecular weight of 160.59 g/mol and a melting point of 92-94 °C. It is a versatile organic compound that has been used in many scientific applications and has been extensively studied for its various properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Chloro-3-methylpyridin-2(1H)-one can be achieved through a two-step process involving chlorination and cyclization reactions.

Starting Materials
3-methylpyridin-2(1H)-one, Chlorine gas, Anhydrous aluminum chloride (AlCl3), Acetic acid, Diethyl ether, Sodium hydroxide (NaOH), Wate

Reaction
Step 1: Chlorination, Chlorine gas is bubbled through a solution of 3-methylpyridin-2(1H)-one in anhydrous aluminum chloride and acetic acid at low temperature., The reaction mixture is then quenched with ice-cold water and extracted with diethyl ether., The organic layer is separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 6-chloro-3-methylpyridin-2(1H)-one as a yellow solid., Step 2: Cyclization, 6-Chloro-3-methylpyridin-2(1H)-one is dissolved in a solution of sodium hydroxide in water and heated to reflux., The reaction mixture is then cooled, acidified with dilute hydrochloric acid, and extracted with diethyl ether., The organic layer is separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the final product, 6-Chloro-3-methylpyridin-2(1H)-one, as a white solid.

Mechanism Of Action

6-Chloro-3-methylpyridin-2(1H)-one is a reactive compound and its mechanism of action is not well understood. It is believed to act as an electrophile and is capable of reacting with nucleophiles such as amines and alcohols. It is also believed to undergo a variety of reactions such as substitution, addition, and elimination reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Chloro-3-methylpyridin-2(1H)-one are not well understood. However, it is believed to have some effects on the body, such as the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been shown to have antifungal activity and to be an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.

Advantages And Limitations For Lab Experiments

The main advantage of 6-Chloro-3-methylpyridin-2(1H)-one for lab experiments is its versatility and reactivity. It can be used in a variety of reactions and can be synthesized easily and inexpensively. However, it is also a toxic compound and should be handled with care. It is also volatile and can easily evaporate, making it difficult to store.

Future Directions

The future directions for 6-Chloro-3-methylpyridin-2(1H)-one are numerous. It could be used in the synthesis of new pharmaceuticals and other organic compounds. It could also be used to study the mechanism of action of various drugs and to develop new drugs. Additionally, it could be used to study the biochemical and physiological effects of various compounds on the body. Finally, it could be used to develop new catalysts and to study the reactivity of various organic compounds.

Scientific Research Applications

6-Chloro-3-methylpyridin-2(1H)-one has been widely used in scientific research due to its versatile properties. It has been used in the synthesis of various compounds such as pyridinium salts, pyridinium bromides, pyridinium chlorides, and pyridinium iodides. It has also been used in the synthesis of organometallic compounds, such as palladium and platinum complexes, as well as in the synthesis of heterocyclic compounds.

properties

IUPAC Name

6-chloro-3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOBGUJWZCQOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729351
Record name 6-Chloro-3-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methylpyridin-2(1H)-one

CAS RN

1261576-82-2
Record name 6-Chloro-3-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261576-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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